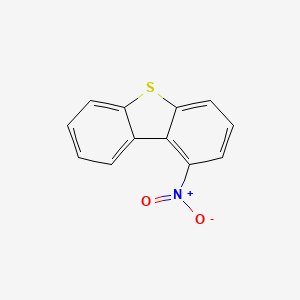
1-Nitrodibenzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrodibenzothiophene is an organic compound that belongs to the class of nitroaromatic compounds. It is derived from dibenzothiophene, which is a sulfur-containing heterocyclic aromatic compound. The nitro group (-NO2) attached to the dibenzothiophene structure significantly alters its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, environmental chemistry, and materials science.
Vorbereitungsmethoden
1-Nitrodibenzothiophene can be synthesized through several methods, primarily involving the nitration of dibenzothiophene. The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product. Industrial production methods may involve continuous-flow processes to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-Nitrodibenzothiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group influences the reactivity of the aromatic ring. .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aminodibenzothiophene.
Wissenschaftliche Forschungsanwendungen
1-Nitrodibenzothiophene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic nitration and sulfur chemistry.
Environmental Chemistry: It serves as a model compound for studying the behavior and degradation of sulfur-containing aromatic pollutants in the environment.
Materials Science: It is investigated for its potential use in the development of novel materials, including organic semiconductors and conductive polymers
Wirkmechanismus
The mechanism of action of 1-Nitrodibenzothiophene involves its interaction with various molecular targets and pathways. The nitro group is highly electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity. This compound can participate in redox reactions, where it acts as an electron acceptor or donor, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Nitrodibenzothiophene can be compared with other nitroaromatic compounds and dibenzothiophene derivatives:
2-Nitrodibenzothiophene: Similar in structure but with the nitro group at a different position, leading to variations in reactivity and properties.
Dibenzothiophene: The parent compound without the nitro group, which has different chemical behavior and applications.
Nitrobenzene: A simpler nitroaromatic compound used for comparison in studies of nitration and aromatic substitution reactions .
This compound is unique due to the presence of both the nitro group and the sulfur atom in its structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
86689-93-2 |
|---|---|
Molekularformel |
C12H7NO2S |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
1-nitrodibenzothiophene |
InChI |
InChI=1S/C12H7NO2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H |
InChI-Schlüssel |
KQMDOQZISNQQOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
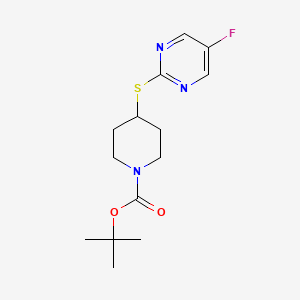
![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
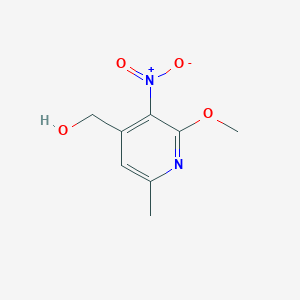
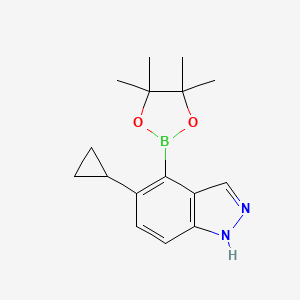
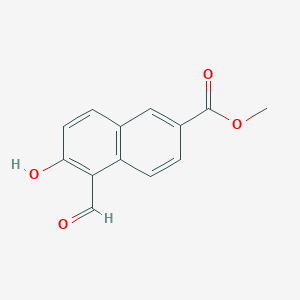
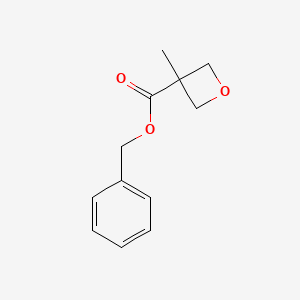


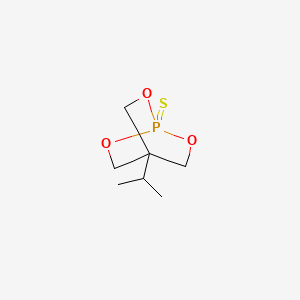

![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)

